molecular formula C22H31N3O B1192548 Contilisant

Contilisant

Cat. No. B1192548
M. Wt: 353.51
InChI Key: NQDGCGNKNJWZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contilisant is a potent, irreversible, permeable antioxidant, and neuroprotectant agent which shows high nM affinity at H3R, and inhibits the monoamine oxidases and cholinesterases. Contilisant also acts as a potent S1R agonist, improving cognitive deficiencies in an in vivo Alzheimer's disease model.

Scientific Research Applications

Alzheimer's Disease Therapy

Contilisant has been identified as a potential therapeutic agent for Alzheimer's disease. It functions as a tetratarget small molecule combining cholinesterase, monoamine oxidase inhibition, and H3R antagonism with S1R agonism profile. Contilisant demonstrates properties such as permeability, antioxidation, and neuroprotection. In vivo tests using an Alzheimer's disease model have shown that contilisant significantly restores cognitive deficits, performing comparably with donepezil, a standard treatment for Alzheimer's disease. These findings suggest its potential as a multifaceted treatment option for Alzheimer's disease (Bautista-Aguilera et al., 2018).

properties

Product Name

Contilisant

Molecular Formula

C22H31N3O

Molecular Weight

353.51

IUPAC Name

N-methyl-N-[[1-methyl-5-(3-piperidin-1-ylpropoxy)indol-2-yl]methyl]prop-2-yn-1-amine

InChI

InChI=1S/C22H31N3O/c1-4-11-23(2)18-20-16-19-17-21(9-10-22(19)24(20)3)26-15-8-14-25-12-6-5-7-13-25/h1,9-10,16-17H,5-8,11-15,18H2,2-3H3

InChI Key

NQDGCGNKNJWZHP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OCCCN3CCCCC3)C=C1CN(C)CC#C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Contilisant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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